molecular formula C12H15BrClNO3 B1293978 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide CAS No. 1119450-41-7

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Cat. No. B1293978
M. Wt: 336.61 g/mol
InChI Key: UHOKWUICWIWYPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the synthesis of related heterocyclic compounds, a multi-step process was employed involving the conversion of various organic acids into corresponding esters, hydrazides, and thiols, followed by a final reaction to obtain the target compounds . Specifically, N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide was used as a precursor in the synthesis of lipoxygenase inhibitors, indicating that bromo and chloro substituents on the phenyl ring are amenable to further chemical transformations .

Molecular Structure Analysis

While the exact molecular structure of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide has not been reported, related compounds have been characterized using NMR, IR, and mass spectral data . Additionally, the molecular structure of a coumarin-based compound with a similar bromo-amide moiety was elucidated using single crystal X-ray diffraction, suggesting that detailed structural analysis of such compounds is feasible .

Chemical Reactions Analysis

The related compounds synthesized in the studies have been shown to participate in further chemical reactions. For instance, a Suzuki cross-coupling reaction was successfully performed on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, indicating that the bromo substituent can act as a good leaving group in palladium-catalyzed reactions . This suggests that 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide could potentially undergo similar cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have not been directly reported. However, the studies on related compounds provide some context. For example, the electronic and non-linear optical properties of bromo-chlorophenyl derivatives were investigated using DFT studies, which could be indicative of the electronic properties of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide . Additionally, the reactivity of organometallic compounds with bromo substituents was explored, which could shed light on the reactivity of the bromo group in the compound of interest .

Safety And Hazards

While specific safety and hazard information for “2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-5-8(14)10(17-2)6-11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOKWUICWIWYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227441
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

CAS RN

1119450-41-7
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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